molecular formula C21H15F3N4O2 B2525038 N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260985-70-3

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2525038
CAS No.: 1260985-70-3
M. Wt: 412.372
InChI Key: FRLKIUQIXYXMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative characterized by a pyrrole core substituted with a 1,2,4-oxadiazole ring and a 4-fluorophenyl group. The oxadiazole ring, a bioisostere for ester or amide groups, contributes to metabolic stability, while fluorine atoms at strategic positions may improve binding affinity through electronegative interactions and reduced steric hindrance .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-15-6-3-13(4-7-15)20-26-21(30-27-20)18-2-1-9-28(18)12-19(29)25-11-14-5-8-16(23)10-17(14)24/h1-10H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLKIUQIXYXMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C21H15F3N4O2
  • Molecular Weight : 412.37 g/mol
  • CAS Number : 1260985-70-3
  • Purity : >90%

The compound's structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. Compounds containing the oxadiazole ring have been reported to exhibit:

  • Anticancer Activity : Inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Effective against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects : Modulating inflammatory pathways by inhibiting key enzymes.

Anticancer Activity

Research indicates that derivatives of the oxadiazole class possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate:

  • IC50 Values : The compound exhibited an IC50 value in the micromolar range against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cells. For example, a related compound showed an IC50 of approximately 25.72 ± 3.95 μM against MCF7 cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : It has demonstrated activity against various strains of bacteria and fungi. The oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by targeting specific cellular mechanisms.

Study 1: Anticancer Efficacy in Vivo

A study investigated the effects of a structurally similar oxadiazole derivative on tumor-bearing mice. The results indicated significant tumor growth suppression when administered at daily doses over a two-week period. The mechanism was attributed to enhanced apoptosis in tumor cells .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations correlating with its structural analogs in the oxadiazole family .

Comparative Analysis Table

Activity TypeCompound TypeIC50 Value (µM)Reference
AnticancerOxadiazole derivative25.72 ± 3.95
AntimicrobialOxadiazole derivativeVariable
Anti-inflammatoryVarious derivativesNot specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with oxadiazole and pyrrole moieties exhibit anticancer properties. The incorporation of fluorine atoms may enhance the lipophilicity and bioavailability of the drug, potentially improving its efficacy against various cancer cell lines. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells, making this compound a subject of interest for further investigation in cancer therapy .

Antimicrobial Properties : The presence of fluorinated aromatic rings in the structure suggests potential antimicrobial activity. Fluorinated compounds often display enhanced activity against resistant strains of bacteria due to their ability to penetrate bacterial membranes more effectively. Studies have reported that similar compounds exhibit significant antibacterial effects, warranting exploration into the antimicrobial efficacy of N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide .

Pharmacological Applications

Neuropharmacology : The compound's structural components may interact with neurotransmitter systems. Research into related compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter levels or receptor activity. This could position this compound as a candidate for further studies in neuropharmacology .

Material Science

Fluorinated Polymers : The unique properties of fluorinated compounds are also valuable in material science. This compound can be explored for its potential use in developing advanced materials with specific thermal and chemical resistance properties. Research into fluorinated polymers has shown that they can be utilized in applications ranging from coatings to high-performance materials .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in cancer cell lines
Antimicrobial EfficacyEnhanced activity against resistant bacterial strains
Neuropharmacological EffectsModulation of neurotransmitter systems
Material Science ApplicationsDevelopment of high-performance fluorinated polymers

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

    • Structural Differences : Replaces the 2,4-difluorobenzyl group with a 4-chloro-2-fluorophenyl group and substitutes the 4-fluorophenyl on the oxadiazole with 3-chlorophenyl.
    • Impact : Chlorine increases lipophilicity (Cl vs. F: logP +0.7) but may reduce metabolic stability due to stronger C-Cl bond resistance to oxidative cleavage. Molecular weight (431.2 g/mol) is comparable to the target compound .
  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()

    • Structural Differences : Replaces oxadiazole with a thiadiazole core and introduces a methylsulfanyl group.
    • Impact : Thiadiazole’s sulfur atom may enhance π-π stacking but reduce stability compared to oxadiazole. The dual sulfanyl groups increase molecular polarizability .

Heterocyclic Core Variations

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () Structural Differences: Features an imidazo-thiazole fused ring system instead of pyrrole-oxadiazole.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()

    • Structural Differences : Utilizes a dihydrothiadiazole ring with an acetyl group.
    • Impact : The saturated thiadiazole core reduces aromaticity, possibly diminishing binding affinity compared to the target’s planar oxadiazole .

Pharmacological Aspects

  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () : Demonstrates anti-inflammatory activity in related studies, highlighting the role of fluorophenyl groups in modulating COX-2 selectivity .
  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Exhibits a mass of 571.1988 g/mol and targets oncogenic kinases, suggesting that extended aromatic systems (e.g., chromen-4-one) enhance potency but reduce solubility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Core LogP (Predicted)
Target Compound ~430 2,4-Difluorobenzyl, 4-fluorophenyl Pyrrole-oxadiazole 3.2
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 431.2 4-Chloro-2-fluorophenyl, 3-chlorophenyl Pyrrole-oxadiazole 3.9
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ~470 Dual 4-fluorophenyl Imidazo-thiazole 2.8
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 309.3 4-fluorophenyl, acetyl Dihydrothiadiazole 1.5

Q & A

Q. Methodology :

  • Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups).
  • Test in in vitro assays (e.g., kinase inhibition, antimicrobial activity).
  • Use molecular docking to predict binding affinity to target proteins (e.g., COX-2) .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.

  • Root Cause Analysis :
    • Variability in assay conditions (e.g., ATP concentration, incubation time).
    • Impurity profiles of test compounds (e.g., residual solvents affecting results) .
  • Resolution Steps :
    • Reproduce assays under standardized conditions (e.g., 10 µM ATP, 37°C, 1-hour incubation).
    • Validate compound purity via HPLC (>98%) .
    • Cross-validate with orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

Advanced Question: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction :
    • Software : SwissADME or ADMETlab 2.0.
    • Key Outputs :
  • Moderate blood-brain barrier penetration (LogP ~3.2) .
  • CYP3A4 inhibition risk (due to oxadiazole moiety) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability to target proteins (e.g., 50 ns simulations in GROMACS) .

Advanced Question: What challenges arise during scale-up synthesis?

Answer:

  • Reaction Exotherms : Control via gradual reagent addition and jacketed reactors .
  • Purification Bottlenecks : Replace column chromatography with countercurrent distribution for >10 g batches .
  • Byproduct Formation : Monitor via in-line IR spectroscopy to adjust reaction parameters .

Basic Question: What functional groups are critical for target engagement?

Answer:

  • 1,2,4-Oxadiazole : Acts as a bioisostere for ester groups, enhancing metabolic stability .
  • Difluorobenzyl Group : Facilitates hydrophobic interactions with protein pockets .
  • Acetamide Linker : Maintains conformational flexibility for optimal binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.